
1,2,4,5-Tetra(pyridin-4-yl)benzene
Übersicht
Beschreibung
1,2,4,5-Tetra(pyridin-4-yl)benzene, commonly referred to as TPB, is a polyaromatic hydrocarbon (PAH) that has been widely studied for its potential applications in organic synthesis and medicinal chemistry. It is composed of two aromatic rings linked together by a pyridine bridge. TPB is a stable compound with a low melting point and a relatively low boiling point, making it an ideal candidate for organic synthesis. TPB has been studied for its potential applications in scientific research, including its use as a catalyst, reactant, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1. Dual-Switching Spin-Crossover Framework
- Results: The combination of electronic bistability, redox reaction, and guest recognition in a homogeneous lattice provides a utility platform for designing multi-responsive molecule-based materials .
2. Spin Crossover Porous Coordination Polymers
- Results: The modulation of host–guest interactions significantly influences the transition temperatures and SCO characteristics in a flexible PCP .
3. Neuroprotective Agents
4. Iodine Uptake, Photocatalytic Hydrogen Evolution, High-Performance Supercapacitors, and Heterogeneous Catalysis
5. Photocatalytic Hydrogen Evolution
6. Electronic and Optical Applications
- Application Summary: Compounds related to 1,2,4,5-Tetra(pyridin-4-yl)benzene have been explored for their electronic and optical properties.
- Results: The specific results or outcomes obtained are not detailed in the source.
7. Anticancer Agents
- Application Summary: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis .
- Results: The specific results or outcomes obtained are not detailed in the source .
8. Dual-Switching Spin-Crossover Framework
- Results: The combination of electronic bistability, redox reaction, and guest recognition in a homogeneous lattice provides a utility platform for designing multi-responsive molecule-based materials .
9. Two-Dimensional Spin-Crossover Coordination Polymers
Eigenschaften
IUPAC Name |
4-(2,4,5-tripyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4/c1-9-27-10-2-19(1)23-17-25(21-5-13-29-14-6-21)26(22-7-15-30-16-8-22)18-24(23)20-3-11-28-12-4-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNALFCQVQALKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570683 | |
| Record name | 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetra(pyridin-4-yl)benzene | |
CAS RN |
170165-81-8 | |
| Record name | 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



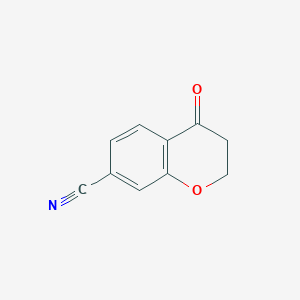
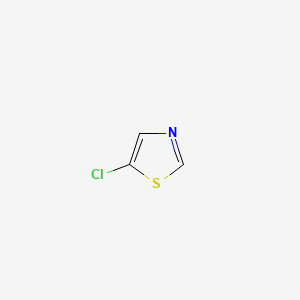
![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)

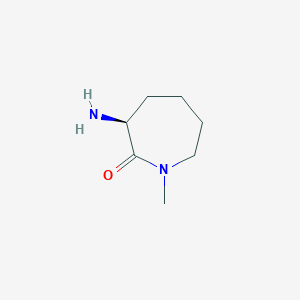

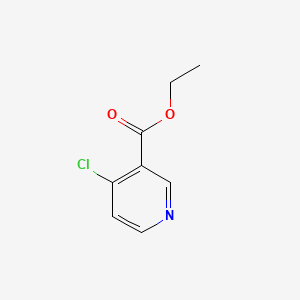
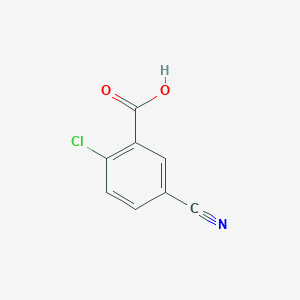

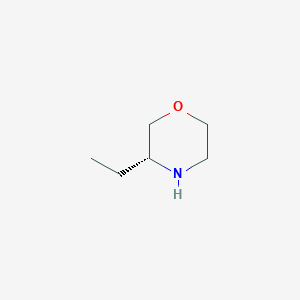

![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)
![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)
